Cas no 856886-61-8 (856886-61-8)

856886-61-8 化学的及び物理的性質
名前と識別子
-
- N14271
- 856886-61-8
- AKOS018770124
- 1-(5-BROMO-3-PYRIDINYL)-1-PENTANONE
- SCHEMBL7533255
- 1-Pentanone, 1-(5-bromo-3-pyridinyl)-
-
- インチ: 1S/C10H12BrNO/c1-2-3-4-10(13)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3
- InChIKey: LLQQTUKKIVZNAZ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(Br)=CN=C1)(=O)CCCC
計算された属性
- せいみつぶんしりょう: 241.01023g/mol
- どういたいしつりょう: 241.01023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
856886-61-8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744027-1g |
1-(5-Bromopyridin-3-yl)pentan-1-one |
856886-61-8 | 98% | 1g |
¥4645.00 | 2024-07-28 |
856886-61-8 関連文献
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
856886-61-8に関する追加情報
Research Brief on 856886-61-8: Recent Advances in Chemical Biology and Pharmaceutical Applications
The compound 856886-61-8 has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its molecular structure, biological activity, and implications for drug development. Recent studies have highlighted its role as a promising candidate for targeting specific disease pathways, making it a focal point for ongoing research.
856886-61-8, a small molecule with a defined chemical structure, has been investigated for its interaction with various biological targets. Recent publications indicate that this compound exhibits high selectivity and potency in modulating key enzymes or receptors involved in inflammatory and oncogenic processes. For instance, a 2023 study demonstrated its efficacy in inhibiting a critical kinase pathway associated with tumor proliferation, suggesting its potential as an anti-cancer agent.
In addition to its therapeutic potential, the pharmacokinetic profile of 856886-61-8 has been a subject of rigorous investigation. Advanced in vitro and in vivo models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These studies reveal favorable bioavailability and minimal off-target effects, further supporting its candidacy for clinical development. However, challenges such as metabolic stability and formulation optimization remain areas of active research.
The synthesis and scalable production of 856886-61-8 have also seen notable advancements. Recent methodologies have improved yield and purity, addressing earlier limitations in large-scale manufacturing. Innovations in green chemistry approaches have further enhanced the sustainability of its production, aligning with the growing emphasis on environmentally friendly pharmaceutical processes.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of 856886-61-8 from bench to bedside. Preclinical trials have shown promising results, paving the way for upcoming Phase I clinical trials to assess its safety and tolerability in humans. Regulatory considerations, including intellectual property and patent filings, are also being actively managed to ensure compliance and commercial viability.
In conclusion, 856886-61-8 represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted applications, coupled with robust scientific validation, position it as a key player in the next generation of therapeutics. Continued research and development efforts will be critical to unlocking its full potential and addressing remaining challenges in its clinical translation.
856886-61-8 (856886-61-8) 関連製品
- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)
- 2229405-59-6(1-(5-methoxy-2-nitrophenyl)cyclopropylmethanamine)
- 859862-28-5(8-(4-phenylpiperazin-1-yl)methyl-2H,6H-1,3dioxolo4,5-gchromen-6-one)
- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)
- 1017145-43-5(3-(3-Methoxyphenyl)-2-methylpropan-1-amine)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 2248268-53-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzoate)
- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))




